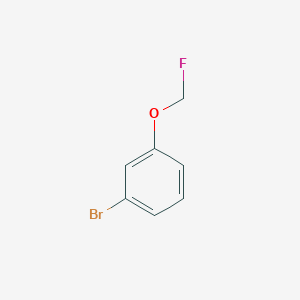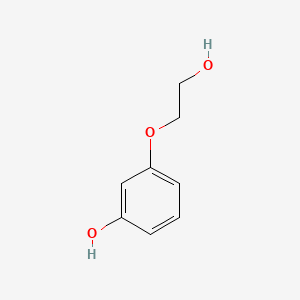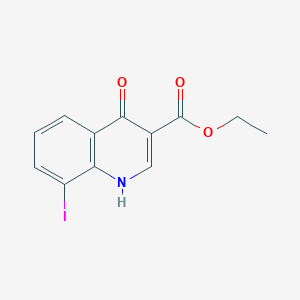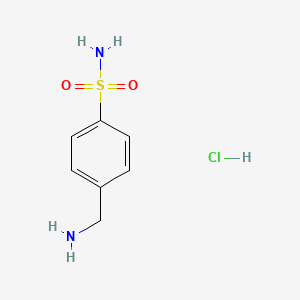![molecular formula C18H21FN2O3S B3425977 N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide CAS No. 499777-83-2](/img/new.no-structure.jpg)
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a fluoro-methoxybenzylidene moiety, and a benzenesulfonamide core
作用機序
Target of Action
The primary target of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, leading to decreased inflammation and pain.
Pharmacokinetics
As an intermediate in the synthesis of cimicoxib , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound, determining how effectively it can exert its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins through the COX-2 pathway, it can alleviate symptoms associated with conditions like osteoarthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Furthermore, individual variations such as the patient’s overall health, age, and other medications can also impact the compound’s efficacy and potential side effects.
生化学分析
Biochemical Properties
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for reducing the production of ammonia, which can be toxic at high concentrations.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, and inhibits their activity by blocking substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and enzyme activity. Additionally, this compound may interact with other proteins and receptors, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of urease, for example, affects the urea cycle and the production of ammonia . Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in cellular metabolism, leading to changes in metabolite concentrations and metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transporters, which determine its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization enhances its interactions with target enzymes and proteins, thereby modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学的研究の応用
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and polymers.
類似化合物との比較
Similar Compounds
N-tert-Butyl-4-[(3-chloro-4-methoxybenzylidene)amino]benzenesulfonamide: Similar structure but with a chlorine substituent instead of fluorine.
N-tert-Butyl-4-[(3-fluoro-4-hydroxybenzylidene)amino]benzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is unique due to the specific combination of substituents, which can influence its reactivity, stability, and interaction with biological targets. The presence of both fluoro and methoxy groups can enhance its lipophilicity and electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
499777-83-2 |
|---|---|
分子式 |
C18H21FN2O3S |
分子量 |
364.4 g/mol |
IUPAC名 |
N-tert-butyl-4-[(3-fluoro-4-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H21FN2O3S/c1-18(2,3)21-25(22,23)15-8-6-14(7-9-15)20-12-13-5-10-17(24-4)16(19)11-13/h5-12,21H,1-4H3 |
InChIキー |
PWPGEAPXJJWEJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



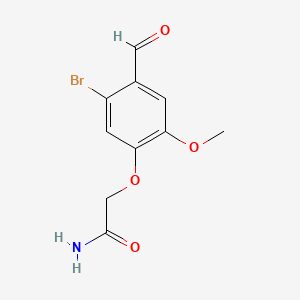
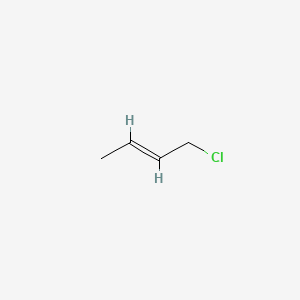
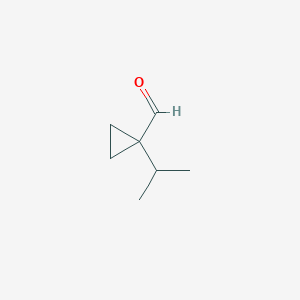
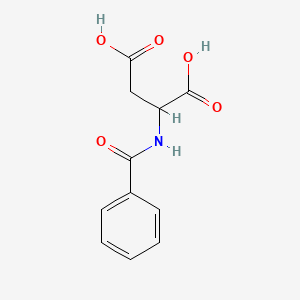

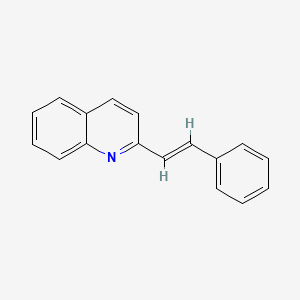
![[(E)-3-bromoprop-1-enyl] acetate](/img/structure/B3425947.png)
